2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide
Description
The compound 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide features a phenoxy core substituted with chlorine (5-position), formyl (4-position), and methoxy (2-position) groups. The acetamide moiety is linked to a p-tolyl (4-methylphenyl) group. Its molecular formula is approximately C₁₈H₁₇ClNO₄ (calculated based on analogs), with a molecular weight of ~361.82 g/mol . The structural uniqueness lies in the combination of electron-withdrawing (Cl, formyl) and electron-donating (methoxy) groups, which may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C17H16ClNO4 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-(5-chloro-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H16ClNO4/c1-11-3-5-13(6-4-11)19-17(21)10-23-16-8-14(18)12(9-20)7-15(16)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
InChI Key |
JALBMXKDWYJPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Cl)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: 5-Chloro-2-methoxyphenol, p-toluidine, and acetic anhydride.
Step 1: Formylation of 5-Chloro-2-methoxyphenol to introduce the formyl group.
Step 2: Reaction with p-toluidine to form the amide bond.
Step 3: Acetylation to complete the synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(5-Chloro-4-carboxy-2-methoxyphenoxy)-N-(p-tolyl)acetamide.
Reduction: 2-(5-Chloro-4-hydroxymethyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The formyl and chloro groups could play a role in binding to molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Ring
Alkoxy Group Modifications
- 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (CAS: 692267-44-0): Substituents: Ethoxy (instead of methoxy) at the 2-position and a phenethyl group on the acetamide. Molecular Weight: 361.8 g/mol .
Halogen Substitutions
- 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide (CAS: 486993-08-2): Substituents: Bromine replaces chlorine at the 5-position. Molecular Weight: 392.24 g/mol . Impact: Bromine’s larger atomic radius and higher lipophilicity may enhance van der Waals interactions in biological targets but could reduce solubility.
Modifications in the Acetamide Moiety
Aromatic vs. Aliphatic Substitutions
- N-(2-(p-Tolylthio)ethyl)-2-(2,4-dichlorophenoxy)acetamide (RN1): Substituents: A thioethyl-p-tolyl group replaces the direct p-tolyl linkage.
Heterocyclic Replacements
- N-(4-chloro-5-formyl-2-thiazolyl)acetamide (CAS: 234450-60-3): Substituents: A thiazole ring replaces the phenoxy core. Molecular Weight: 204.63 g/mol . Impact: The thiazole ring’s aromaticity and nitrogen atom may enhance interactions with enzymes or receptors compared to the phenoxy system.
Physicochemical and Structural Comparisons
| Parameter | Target Compound | 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide | N-(4-chloro-5-formyl-2-thiazolyl)acetamide |
|---|---|---|---|
| Molecular Weight | ~361.82 g/mol | 392.24 g/mol | 204.63 g/mol |
| Key Functional Groups | Cl, formyl, methoxy, p-tolyl | Br, formyl, methoxy, phenethyl | Cl, formyl, thiazole |
| Predicted Solubility | Moderate (polar groups) | Low (higher lipophilicity) | High (smaller size, polar thiazole) |
| Potential Bioactivity | Anticancer, anti-inflammatory | Enhanced lipophilicity for CNS targets | Enzyme inhibition (e.g., kinases) |
Biological Activity
The compound 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Chloro group : Enhances electrophilic reactivity.
- Formyl group : Capable of forming covalent bonds with nucleophiles.
- Methoxy group : Influences solubility and biological interactions.
The presence of these groups contributes to the unique chemical reactivity and potential biological activity of the compound.
The biological activity of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide is primarily attributed to its ability to interact with various biomolecules. The formyl group can react with nucleophilic sites on proteins, potentially inhibiting their activity. This mechanism is significant in the context of enzyme inhibition and modulation of biochemical pathways.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is relevant in treating conditions like arthritis.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of similar phenoxyacetamide derivatives, revealing significant inhibition against Staphylococcus aureus and Escherichia coli . This suggests potential applicability for 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide in developing new antimicrobial agents.
- Anti-inflammatory Research :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-4-formyl-2-methoxyphenoxyacetamide | Bromine instead of chlorine | Antimicrobial, anti-inflammatory |
| 4-Oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl acetamide | Different core structure | Potent MPO inhibitor |
| Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate | Ethyl ester group | Antimicrobial properties |
This table highlights how variations in chemical structure can influence biological activity, emphasizing the unique profile of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
